molecular formula C18H17N3O3S B3093367 1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid CAS No. 1242985-61-0

1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No. B3093367
CAS RN: 1242985-61-0
M. Wt: 355.4
InChI Key: YGPYZQSMCXBYRR-UHFFFAOYSA-N
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Description

The compound “1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the use of 3-amino-thiophene-2-carboxamides as versatile synthons for the preparation of thieno [3,2- d ]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produces the β -keto amides .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization reactions, condensation reactions, and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the yield, melting point, and IR spectrum of a similar compound were reported .

Scientific Research Applications

Antiviral Activity

Thieno[3,2-d]pyrimidine derivatives have been studied for their antiviral activity. For instance, acyclic analogs of the pyrrolo[2,3-d]pyrimidine were found to be active against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have shown antimicrobial activity against both Gram-negative and Gram-positive bacteria . This makes molecules bearing this heterocyclic fragment good candidates for the development of novel antibacterials .

Anti-Inflammatory Activity

Imidazole, a compound structurally similar to thieno[3,2-d]pyrimidine, has been found to exhibit anti-inflammatory properties . It’s possible that thieno[3,2-d]pyrimidine derivatives could also have similar properties, but more research is needed in this area.

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for anticancer activity against different cell lines . This suggests potential applications in cancer treatment.

Antidiabetic Activity

Imidazole derivatives have been found to exhibit antidiabetic activity . Given the structural similarities between imidazole and thieno[3,2-d]pyrimidine, it’s possible that thieno[3,2-d]pyrimidine derivatives could also have antidiabetic properties.

Antioxidant Activity

Imidazole derivatives have been found to exhibit antioxidant activity . Thieno[3,2-d]pyrimidine derivatives, due to their structural similarity to imidazole, may also possess antioxidant properties.

Safety and Hazards

There is limited information available on the safety and hazards of this specific compound .

Future Directions

Future research could focus on further elucidating the synthesis, mechanism of action, and potential applications of this compound. Additionally, more studies are needed to determine the safety and hazards associated with this compound .

properties

IUPAC Name

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-16-15-14(13(10-25-15)11-5-2-1-3-6-11)19-18(20-16)21-8-4-7-12(9-21)17(23)24/h1-3,5-6,10,12H,4,7-9H2,(H,23,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPYZQSMCXBYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 3
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 4
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 6
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid

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